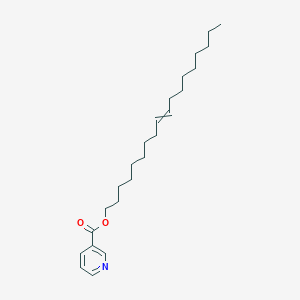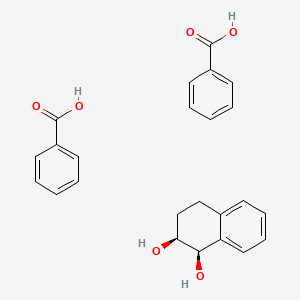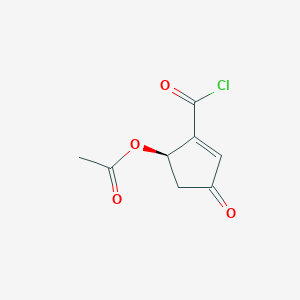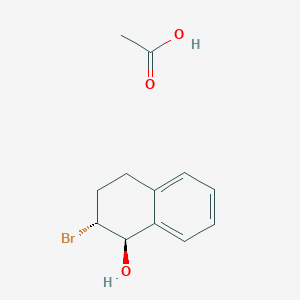
Octa-4,6-dien-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-4,6-dien-2-ynoic acid is a chemical compound characterized by its unique structure, which includes both double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octa-4,6-dien-2-ynoic acid typically involves the use of terminal acetylenes and acrolein. One common method includes the lithiation of terminal acetylenes followed by a 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale versions of the synthetic routes mentioned above. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Octa-4,6-dien-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Br₂) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Octa-4,6-dien-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials, including organic semiconductors.
Mécanisme D'action
The mechanism of action of Octa-4,6-dien-2-ynoic acid involves its ability to participate in conjugated systems, which can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes and other proteins that can catalyze or inhibit biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hepta-2,4-diynoic acid
- Hepta-2,5-diynoic acid
- Hepta-4,5-dien-2-ynoic acid
- Hepta-2,3-dien-5-ynoic acid
Uniqueness
Octa-4,6-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity and stability compared to other dienynoic acids. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
80220-98-0 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
octa-4,6-dien-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c1-2-3-4-5-6-7-8(9)10/h2-5H,1H3,(H,9,10) |
Clé InChI |
PJRMJAZVZNKHPJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)



![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)


![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)


![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)

![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
